molecular formula C9H8ClN5O B2928395 5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1260917-82-5

5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2928395
CAS No.: 1260917-82-5
M. Wt: 237.65
InChI Key: XUQCLYMMUONBNY-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially alter the function of these targets, leading to changes in cellular activity.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 4-chloroaniline with 1H-1,2,3-triazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-bromophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
  • 5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
  • 5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

5-(4-chloroanilino)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5O/c10-5-1-3-6(4-2-5)12-9-7(8(11)16)13-15-14-9/h1-4H,(H2,11,16)(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQCLYMMUONBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNN=C2C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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